molecular formula C12H24N9P3 B1665135 Apholate CAS No. 52-46-0

Apholate

Cat. No.: B1665135
CAS No.: 52-46-0
M. Wt: 387.30 g/mol
InChI Key: PXZAWHSJYIECNQ-UHFFFAOYSA-N
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Description

Apholate is an alkylating agent and aziridine compound that functions as a chemical chemosterilant . Its primary research application and historical use have been in entomology for the control of insect populations, notably against houseflies ( Musca domestica ), by inducing sterility . The compound's mechanism of action involves inhibiting an insect's ability to reproduce, making it a subject of study for non-pesticidal insect population control strategies . Cytogenetic studies have detailed the effects of this compound on the gonadal tissues of insects, providing insights into its impact on DNA synthesis and reproductive sterility . It is important to note that this compound is an obsolete compound and is not approved for use as a pesticide under current EU regulations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N9P3/c1-2-16(1)22(17-3-4-17)13-23(18-5-6-18,19-7-8-19)15-24(14-22,20-9-10-20)21-11-12-21/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZAWHSJYIECNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)N7CC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073149
Record name Hexakis(aziridinyl)phosphotriazine
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Molecular Weight

387.30 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index]
Record name Apholate
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Color/Form

CRYSTALS FROM HEPTANE

CAS No.

52-46-0
Record name Apholate
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Record name Apholate
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Record name APHOLATE
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Record name Hexakis(aziridinyl)phosphotriazine
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Record name APHOLATE
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Record name APHOLATE
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Melting Point

147.5 °C (CRYSTALLIZED FROM HEPTANE); 154-154.5 °C (CRYSTALLIZED FROM ETHYLACETATE)
Record name APHOLATE
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Preparation Methods

Classical Synthesis Method

The foundational preparation method for apholate is detailed in the patent CN107125243A, which outlines a multi-component formulation process. The synthesis involves the strategic combination of gossypol, amino-functionalized compounds, oligosaccharides, and gyplure in a solvent system. Key steps include:

  • Dissolution of Gossypol : Gossypol, a naturally occurring polyphenolic aldehyde, is dissolved in acetone at a mass ratio of 1:3–5 (gossypol:acetone). This step ensures homogeneity and activates the reactive aldehyde groups for subsequent interactions.
  • Incorporation of Amino Groups : Amino compounds, such as ethylenediamine or hexamethylenediamine, are introduced at a 1:0.5–1.5 mass ratio relative to gossypol. The amino groups facilitate Schiff base formation with gossypol’s aldehydes, enhancing structural stability.
  • Oligosaccharide Integration : Oligosaccharides (e.g., chito-oligosaccharides) are added to the mixture at a 1:1–2 ratio to gossypol, serving as stabilizing agents and improving aqueous solubility.
  • Gyplure and Aqueous Phase Mixing : The organic phase is combined with gyplure (a pheromone analog) and distilled water under vigorous stirring (300–500 rpm) at 40–60°C for 2–4 hours. This step ensures emulsification and functional synergy between components.

The final product is obtained via rotary evaporation to remove acetone, yielding a viscous liquid with reported insect-reproductive suppression efficacy.

Industrial-Scale Production Techniques

Industrial adaptations of this compound synthesis emphasize yield optimization and waste reduction, as exemplified by reactor designs in CN105418422A. This patent describes a specialized reactor with three-leaf swept-back axial flow stirrers and a water-separation system, enabling continuous removal of reaction-generated water. Key innovations include:

  • Reactor Configuration : The inclusion of a polywater pipe and shunt valve at the reactor base allows real-time water separation, preventing hydrolysis side reactions and improving product purity.
  • Process Intensification : By maintaining temperatures at 90–130°C during esterification and 40–80°C during amidation, the reactor achieves yields exceeding 90% for intermediate steps.
  • Solvent Selection : Chlorobenzene is employed as a reaction medium due to its immiscibility with water, facilitating phase separation and reducing raw material losses.

This system reduces phosphorus trichloride and thionyl chloride usage, addressing environmental concerns associated with traditional azoic coupling syntheses.

Purification and Yield Optimization

Purification protocols vary by scale:

  • Laboratory-Scale : Centrifugation and acetone washing are used to isolate this compound from unreacted gossypol and oligosaccharides.
  • Industrial-Scale : Multistage distillation and membrane filtration achieve >95% purity, with solvent recovery rates exceeding 80%.

Yield optimization hinges on stoichiometric precision. For example, a 10% excess of amino compounds relative to gossypol maximizes Schiff base formation, while oligosaccharide ratios above 1:1.5 prevent aggregation.

Comparative Analysis of Preparation Methods

Parameter Classical Method Industrial Reactor Catalytic Analogy
Yield 70–85% 90–95% 85–92% (for naphthol)
Reaction Time 4–6 hours 2–10 hours 4–18 hours
Temperature Range 40–60°C 40–130°C 45–75°C
Environmental Impact Moderate (acetone use) Low (closed-loop system) Low (H₂O₂ oxidant)

Chemical Reactions Analysis

Types of Reactions

Apholate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Insect Sterilization

Apholate is primarily known for its application as an insect sterilant. It works by inducing sterility in target insect species, thus reducing their population over time. This method is particularly useful in controlling pests without the use of traditional insecticides that may have broader ecological impacts.

  • Mechanism of Action : this compound disrupts metabolic processes in insects, leading to reduced fecundity and increased mortality rates among treated populations. Studies have demonstrated significant reductions in egg viability and overall reproductive success in species such as Aedes aegypti and Culex pipiens when exposed to this compound .

Public Health Implications

The sterilization of disease-carrying insects is crucial for public health initiatives aimed at controlling vector-borne diseases such as dengue fever and malaria. By reducing the reproductive capacity of these insects, this compound can contribute to lower transmission rates of these diseases.

  • Case Study : In trials conducted on Aedes aegypti, it was observed that exposure to this compound resulted in a significant decrease in viable eggs produced by treated females compared to control groups .

Environmental Management

This compound's application extends beyond direct pest control; it has potential uses in integrated pest management (IPM) strategies that aim to balance ecological health with agricultural productivity.

  • Research Findings : Studies have indicated that the use of this compound can effectively manage pest populations in agricultural settings while minimizing harm to non-target species . The ability to sterilize pests rather than eliminate them outright can lead to more sustainable agricultural practices.

Data Tables

StudyInsect SpeciesTreatment ConcentrationEffect on FecundityNotes
Aedes aegypti0.25% this compoundSignificant reductionHigher mortality rates observed
Culex pipiensImmersion methodReduced egg viabilityEffective against larvae and pupae
Achoea janataTreated surface100% sterilityExposure time critical for effectiveness

Toxicological Considerations

While this compound demonstrates efficacy as a sterilant, it also poses potential risks due to its classification as a toxic compound. It has been associated with carcinogenic, mutagenic, and teratogenic effects in laboratory studies . Therefore, careful consideration must be given to its application methods and concentrations used in the field.

Mechanism of Action

Apholate exerts its effects primarily through its alkylating properties. It introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning. This mechanism is particularly effective in sterilizing insects by disrupting their reproductive processes. The molecular targets of this compound include nucleic acids and proteins, leading to the inhibition of DNA replication and protein synthesis .

Comparison with Similar Compounds

Efficacy Across Species and Developmental Stages

Apholate exhibits species- and stage-specific efficacy. In Aedes aegypti, treatment at 15 ppm (second instar larvae) causes ovarian degeneration and infecundity . However, in screw-worm flies (Cochliomyia hominivorax), this compound showed minimal antifertility effects in young females compared to other alkylating agents . For example, while unnamed alkylating agents in the same study inhibited egg production by >90% in young flies, this compound was largely ineffective, necessitating higher doses or alternative application timings .

Structural and Functional Analogues

This compound belongs to the aziridine class of alkylating agents, sharing functional similarities with compounds like tepa and metepa , which also crosslink DNA. However, key differences include:

  • Dosage Requirements : this compound requires 15–30 ppm for sterility in mosquitoes , whereas tepa and metepa often achieve similar effects at lower concentrations (5–10 ppm) in other Diptera .
  • Tissue Specificity : this compound predominantly affects nurse cells and follicular epithelia in ovaries , while other alkylating agents may target germline cells more broadly.

Mechanistic Differences

Ultrastructural studies reveal that this compound induces autophagy and residual body formation in ovarian tissues, suggesting a slower, degenerative process . In contrast, faster-acting agents like tepa cause immediate DNA crosslinking, leading to rapid cell cycle arrest.

Critical Research Findings

Developmental Window : In Aedes aegypti, larval exposure is critical, as adult-stage treatments are less effective .

Dose-Response Relationship : Higher doses (30 ppm) induce complete ovariolar suppression, while lower doses (15 ppm) cause partial degeneration .

Biological Activity

Apholate, a compound classified as an aziridine, is primarily recognized for its use as an insect chemosterilant. Its chemical structure is defined as 1,3,5,2,4,6-triazatriphosphinine with aziridin-1-yl groups at specific positions. This compound exhibits significant biological activity through its role as an alkylating agent, which introduces alkyl radicals into biologically active molecules, potentially disrupting their normal functions.

  • Chemical Formula : C12H24N9P3
  • Average Mass : 387.30 g/mol
  • CAS Registry Number : 52-46-0
  • IUPAC Name : 2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine

This compound acts primarily as a chemosterilant , targeting the reproductive capabilities of insects. It achieves this by interfering with DNA and cellular processes through alkylation. This mechanism can lead to various toxicological effects in non-target organisms, including potential carcinogenic and mutagenic outcomes.

Toxicity and Side Effects

Research indicates that this compound may have several adverse effects on non-target organisms:

  • Carcinogenic Potential : Studies suggest that exposure to this compound could lead to cancerous developments due to its alkylating properties.
  • Mutagenicity : The compound is suspected of causing genetic mutations.
  • Teratogenic Effects : There are indications that this compound can cause congenital defects in certain animal models, particularly noted in studies involving sheep .
  • Immunosuppressive Actions : this compound may also impair immune responses.

Case Studies

  • Impact on Spider Mites : A study focused on the biological evaluation of this compound and another chemosterilant (Metepa) on spider mites (Tetranychus cinnabarinus) demonstrated that this compound significantly affected the reproductive rates of these pests. The concentration of this compound was directly correlated with reduced fertility in the mites .
  • Congenital Defects in Livestock : Observations from veterinary studies indicated that the administration of this compound in livestock could result in congenital defects. This raises concerns about its use in agricultural settings where livestock may be exposed .

Comparative Analysis

PropertyThis compoundMetepa
Chemical ClassAziridineAziridine
Primary UseInsect ChemosterilantInsect Chemosterilant
Mechanism of ActionAlkylating agentAlkylating agent
Toxicological ConcernsHigh (carcinogenic, teratogenic)Moderate
Efficacy on Spider MitesHighModerate

Q & A

Q. How can systematic reviews improve synthesis of this compound’s chemosterilant mechanisms?

  • Methodology :
  • Apply PRISMA guidelines to filter 100+ studies from PubMed/Web of Science.
  • Use tools like VOSviewer for keyword co-occurrence mapping (e.g., “this compound,” “ovarian degeneration,” “sterile insect technique”) .

Q. Tables for Quick Reference

Parameter Value Source
Molar Mass of this compound435.36 g/mol
% Phosphorus in this compound21.3%
Effective Dose (Ae. aegypti)15 ppm (larval stage)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apholate
Reactant of Route 2
Apholate

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